molecular formula C19H16O7 B1244020 3,3''-dihydroxy-6'-O-desmethylterphenyllin

3,3''-dihydroxy-6'-O-desmethylterphenyllin

Cat. No. B1244020
M. Wt: 356.3 g/mol
InChI Key: VKBPMLDNIWHWKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3''-dihydroxy-6'-O-desmethylterphenyllin is a para-terphenyl that is 6'-O-desmethylterphenyllin substituted by additional hydroxy groups at positions 3 and 3''. Isolated from Penicillium chermesinum, it exhibits inhibitory activity against alpha-glucosidase. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a Penicillium metabolite. It is a para-terphenyl, a member of benzenediols and a member of guaiacols. It derives from a terphenyllin.

Scientific Research Applications

1. Antiinsectan and Antibacterial Activity

3,3''-Dihydroxy-6'-O-desmethylterphenyllin, isolated from Penicillium raistrickii, has demonstrated mild antiinsectan and antibacterial properties. This suggests potential applications in pest control and bacterial infection treatment, although its effectiveness was less compared to griseofulvin, another compound from the same source (Belofsky, Gloer, Gloer, Wicklow, & Dowd, 1998).

2. Inhibition of α-Glucosidase

The compound has also shown strong inhibitory effects against α-glucosidase. This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can be beneficial in managing diabetes (Huang, Feng, Xiao, Liu, Li, Ma, Lu, Ju, She, & Lin, 2011).

3. Neuraminidase Inhibitory Activity

Derivatives of this compound, isolated from an endophytic Aspergillus sp., have shown moderate neuraminidase inhibitory activity. Neuraminidase inhibitors are relevant in the treatment of viral infections like influenza (Guo, Yan, Guo, Song, Jiao, Tan, & Ge, 2012).

4. Inhibitory Activity on TNF-α Release

Synthesized derivatives of this compound, like 5′-O-desmethylterphenyllin, have shown moderate inhibitory activity on the release of TNF-α in RBL-2H3 cells. TNF-α is involved in systemic inflammation, suggesting potential for anti-inflammatory applications (Yajima, Urao, Yoshioka, Abe, Katsuta, & Nukada, 2013).

5. Cytotoxic Activity

Compounds closely related to this compound, isolated from Aspergillus taichungensis, showed cytotoxic activity against various cancer cell lines, suggesting potential for cancer research and treatment (Cai, Sun, Zhou, Kong, Zhu, Li, & Gu, 2011).

properties

Molecular Formula

C19H16O7

Molecular Weight

356.3 g/mol

IUPAC Name

2,5-bis(3,4-dihydroxyphenyl)-4-methoxybenzene-1,3-diol

InChI

InChI=1S/C19H16O7/c1-26-19-11(9-2-4-12(20)14(22)6-9)8-16(24)17(18(19)25)10-3-5-13(21)15(23)7-10/h2-8,20-25H,1H3

InChI Key

VKBPMLDNIWHWKC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1C2=CC(=C(C=C2)O)O)O)C3=CC(=C(C=C3)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3''-dihydroxy-6'-O-desmethylterphenyllin
Reactant of Route 2
3,3''-dihydroxy-6'-O-desmethylterphenyllin
Reactant of Route 3
3,3''-dihydroxy-6'-O-desmethylterphenyllin
Reactant of Route 4
3,3''-dihydroxy-6'-O-desmethylterphenyllin
Reactant of Route 5
3,3''-dihydroxy-6'-O-desmethylterphenyllin
Reactant of Route 6
3,3''-dihydroxy-6'-O-desmethylterphenyllin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.